molecular formula C22H15ClFN3O3 B11302353 N-(4-chlorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(4-chlorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11302353
M. Wt: 423.8 g/mol
InChI Key: JSNDQRTUQIFNJF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and an oxadiazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide. This intermediate is then reacted with 4-fluorobenzoyl chloride to introduce the fluorophenyl group. The final step involves the formation of the oxadiazole ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The oxadiazole ring is known to interact with biological macromolecules, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of both chlorophenyl and fluorophenyl groups along with the oxadiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H15ClFN3O3

Molecular Weight

423.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C22H15ClFN3O3/c23-16-6-10-18(11-7-16)25-20(28)13-29-19-3-1-2-15(12-19)21-26-22(30-27-21)14-4-8-17(24)9-5-14/h1-12H,13H2,(H,25,28)

InChI Key

JSNDQRTUQIFNJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)Cl)C3=NOC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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